molecular formula C19H19NO3S2 B2954440 5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole CAS No. 896675-92-6

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

Cat. No.: B2954440
CAS No.: 896675-92-6
M. Wt: 373.49
InChI Key: MJDVTJLQUBJLEE-UHFFFAOYSA-N
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Description

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole (CAS 896675-98-2) is a chemical compound belonging to the oxazole family, with a molecular formula of C20H21NO3S2 and a molecular weight of 387.5 g/mol . Oxazole derivatives are of significant interest in scientific research due to their diverse biological activities. This specific compound has been identified in studies to exhibit promising anticancer properties, demonstrating the ability to induce apoptosis in cancer cells; for instance, it has shown cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM . Furthermore, research indicates it possesses antidiabetic potential, with in vivo studies on animal models, such as genetically modified diabetic Drosophila melanogaster , showing a significant reduction in glucose levels . It also exhibits moderate antimicrobial activity against various bacterial strains . The mechanism of action for this compound is multifaceted and may involve the modulation of specific enzymes and receptors, potentially protecting cells from anoxic damage by influencing molecular parameters like dipole moment and orbital energies . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(2-methylpropylsulfanyl)-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-14(2)13-24-19-18(25(21,22)16-11-7-4-8-12-16)20-17(23-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDVTJLQUBJLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with isobutyric acid to form an intermediate, which is then subjected to cyclization and sulfonation reactions to yield the final product. The reaction conditions often include the use of catalysts, such as metal catalysts or nanocatalysts, to enhance the efficiency and yield of the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors. The use of advanced catalytic systems and automated processes ensures high purity and yield of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted oxazoles, and various derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name R2 R4 R5 Key Properties/Applications Reference
5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole Phenyl Phenylsulfonyl Isobutylthio Potential bioactivity (e.g., cytokinin-like effects); strong electron-withdrawing R4 N/A
5-(Thiophen-3-yl)oxazole (tfox) - - Thiophen-3-yl Halogen bonding acceptor; used in luminescent cocrystals with iodobenzenes
4-Bromo-5-(thiophen-2-yl)oxazole - Bromo Thiophen-2-yl Bromine enhances halogen bonding; precursor for cross-coupling reactions
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Tolyl Piperidinylsulfonyl - High cytokinin-like activity in plant growth studies
5-(p-Nitrophenyl)oxazole (nox) - - p-Nitrophenyl Electron-deficient R5; studied for luminescence and charge-transfer properties
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The phenylsulfonyl group at R4 in the target compound is more electron-withdrawing than bromo (in 4-bromo derivatives) or nitrophenyl (at R5 in nox).
  • Sulfur-Containing Substituents : The isobutylthio group (R5) offers greater steric hindrance compared to thiophen-3-yl (tfox) or thiophen-2-yl (), which may reduce packing efficiency in crystals but improve lipid solubility for biological applications.
  • Biological Activity : The piperidinylsulfonyl group in ’s compound exhibits cytokinin-like activity, suggesting that the phenylsulfonyl group in the target compound may also confer bioactivity, albeit with altered potency due to aromatic vs. aliphatic sulfonyl differences .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The phenylsulfonyl group can engage in hydrogen/halogen bonds (e.g., S=O⋯H–N or S=O⋯I interactions), similar to sulfonyl-containing compounds in and . This contrasts with thiophene-substituted oxazoles (tfox), where sulfur atoms participate in weaker S⋯I halogen bonds .

Biological Activity

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This detailed article will explore its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its pharmacological significance. The presence of the isobutylthio group and phenylsulfonyl moiety enhances its interaction with biological targets. The oxazole scaffold is recognized for its versatility in drug design, contributing to various therapeutic effects.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro evaluations against several pathogenic strains have shown promising results:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Enterococcus faecium16 μg/mL
Escherichia coli32 μg/mL
Klebsiella pneumoniae64 μg/mL

These findings indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida albicans. The antifungal efficacy was evaluated using the broth microdilution method, yielding an MIC of 32 μg/mL. This suggests that the compound could be useful in treating fungal infections, especially in immunocompromised patients .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various assays. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of the compound against Enterococcus faecium biofilms revealed that it inhibited biofilm formation at concentrations lower than its MIC, highlighting its potential application in treating biofilm-associated infections .
  • Evaluation of Anti-inflammatory Activity : In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound can modulate inflammatory responses effectively .

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